Sodium ((3R,6S)-6-carbamoyl-1-(isopropoxycarbonyl)piperidin-3-yl)amino sulfate
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Overview
Description
Sodium ((3R,6S)-6-carbamoyl-1-(isopropoxycarbonyl)piperidin-3-yl)amino sulfate is a compound with a molecular formula of C6H12N3NaO5S and a molecular weight of 261.23 g/mol . This compound is under development and is related to the parent drug Avibactam Sodium . It is a piperidine derivative, which is a class of compounds known for their significant role in the pharmaceutical industry .
Preparation Methods
The synthesis of Sodium ((3R,6S)-6-carbamoyl-1-(isopropoxycarbonyl)piperidin-3-yl)amino sulfate involves several steps. Piperidine derivatives are typically synthesized through intra- and intermolecular reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination . One common method involves the reduction of quaternary pyridinium salts using catalysts such as Raney-Ni or sodium tetrahydroborate . Industrial production methods for this compound are still under development .
Chemical Reactions Analysis
Sodium ((3R,6S)-6-carbamoyl-1-(isopropoxycarbonyl)piperidin-3-yl)amino sulfate undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include sodium cyanoborohydride for reduction and fluorine-containing quaternary ammonium salts for oxidative ring opening . The major products formed from these reactions are typically piperidine derivatives with different functional groups .
Scientific Research Applications
Piperidine derivatives, including Sodium ((3R,6S)-6-carbamoyl-1-(isopropoxycarbonyl)piperidin-3-yl)amino sulfate, have numerous applications in scientific research. They are used in the synthesis of pharmaceuticals, as they serve as important medicinal blocks for drug construction . These compounds are also studied for their biological activity and pharmacological applications, including potential use in the treatment of various diseases .
Mechanism of Action
The mechanism of action of Sodium ((3R,6S)-6-carbamoyl-1-(isopropoxycarbonyl)piperidin-3-yl)amino sulfate involves its interaction with specific molecular targets and pathways. Piperidine derivatives often exert their effects by binding to receptors or enzymes, thereby modulating their activity . The exact molecular targets and pathways for this compound are still under investigation .
Comparison with Similar Compounds
Sodium ((3R,6S)-6-carbamoyl-1-(isopropoxycarbonyl)piperidin-3-yl)amino sulfate is unique among piperidine derivatives due to its specific structure and functional groups. Similar compounds include other piperidine derivatives such as substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . These compounds share a common piperidine core but differ in their substituents and pharmacological properties .
Properties
Molecular Formula |
C10H18N3NaO7S |
---|---|
Molecular Weight |
347.32 g/mol |
IUPAC Name |
sodium;[[(3R,6S)-6-carbamoyl-1-propan-2-yloxycarbonylpiperidin-3-yl]amino] sulfate |
InChI |
InChI=1S/C10H19N3O7S.Na/c1-6(2)19-10(15)13-5-7(12-20-21(16,17)18)3-4-8(13)9(11)14;/h6-8,12H,3-5H2,1-2H3,(H2,11,14)(H,16,17,18);/q;+1/p-1/t7-,8+;/m1./s1 |
InChI Key |
KTYHKYZSWAGLEQ-WLYNEOFISA-M |
Isomeric SMILES |
CC(C)OC(=O)N1C[C@@H](CC[C@H]1C(=O)N)NOS(=O)(=O)[O-].[Na+] |
Canonical SMILES |
CC(C)OC(=O)N1CC(CCC1C(=O)N)NOS(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
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